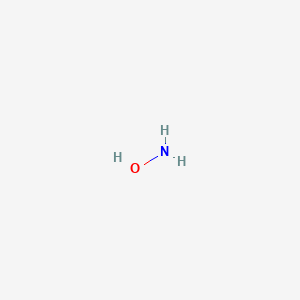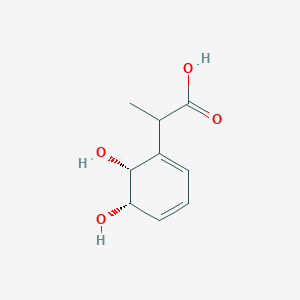
cis-3-(1-Carboxy-ethyl)-3,5-cyclo-hexadiene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cis-3-(1-Carboxy-ethyl)-3,5-cyclo-hexadiene-1,2-diol is an organic hydroxy compound and a cyclohexadienediol.
科学的研究の応用
Catalysis and Chemical Synthesis:
- Henrici-Olivé and Olivé (1972) discussed a catalytic system using CoCl2 that shows high selectivity for the production of cis-1,4-hexadiene from butadiene and ethylene, underlining its significance in chemical synthesis (Henrici-Olivé & Olivé, 1972).
- Kabir et al. (2010) highlighted the use of cis-1,2-Cyclohexanediol as an effective ligand in a Cu-catalytic system, enhancing the synthesis of various sulfides, which are important in biological applications (Kabir et al., 2010).
Molecular Recognition and Interaction:
- Kikuchi et al. (1991) explored the molecular recognition aspects of cyclohexanediols, including cis-1,2-Cyclohexanediol, in hydrogen-bonded complexes, which is crucial for understanding molecular interactions (Kikuchi et al., 1991).
Polymerization and Material Science:
- Kim et al. (2000) studied the cyclopolymerization of 1,5-hexadiene, emphasizing the role of different catalysts in affecting the properties and microstructure of the resultant polymers (Kim et al., 2000).
- Lal and Hanlon (1979) investigated the homopolymerization of cis-1,4-hexadiene, exploring the unique properties of the resulting polymers for potential applications in rubber and materials science (Lal & Hanlon, 1979).
Environmental Applications:
- Wubbolts and Timmis (1990) described the biotransformation of substituted benzoates into cis-diols using bacterial recombinants, a process important for environmental biodegradation (Wubbolts & Timmis, 1990).
特性
製品名 |
cis-3-(1-Carboxy-ethyl)-3,5-cyclo-hexadiene-1,2-diol |
|---|---|
分子式 |
C9H12O4 |
分子量 |
184.19 g/mol |
IUPAC名 |
2-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dien-1-yl]propanoic acid |
InChI |
InChI=1S/C9H12O4/c1-5(9(12)13)6-3-2-4-7(10)8(6)11/h2-5,7-8,10-11H,1H3,(H,12,13)/t5?,7-,8+/m0/s1 |
InChIキー |
VVVNXNZZTJUXDV-AKHXFSBVSA-N |
異性体SMILES |
CC(C1=CC=C[C@@H]([C@@H]1O)O)C(=O)O |
正規SMILES |
CC(C1=CC=CC(C1O)O)C(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



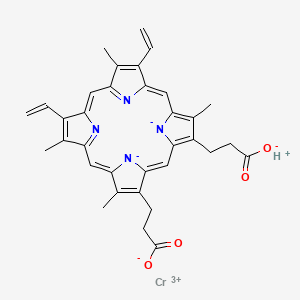
![3-[(3R,21S,22S)-16-ethenyl-11-ethyl-12-(hydroxymethylidene)-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,8,10,13(25),14,16,18(24),19-decaen-22-yl]propanoic acid](/img/structure/B1203875.png)
![2,2,6,6-Tetramethyl-1-azabicyclo[2.2.2]octane](/img/structure/B1203876.png)

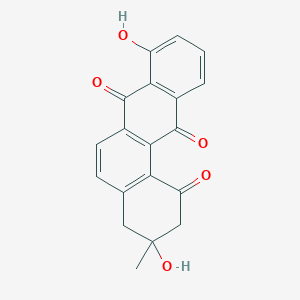
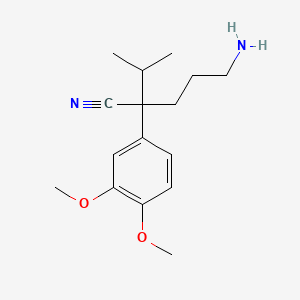
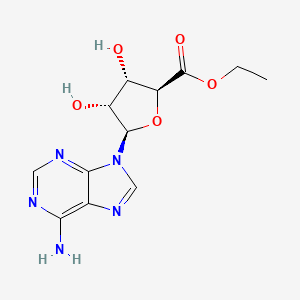
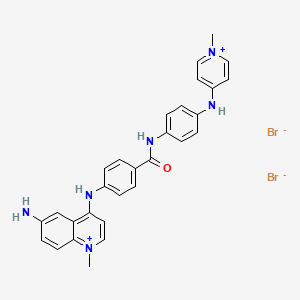
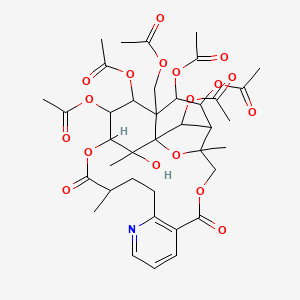
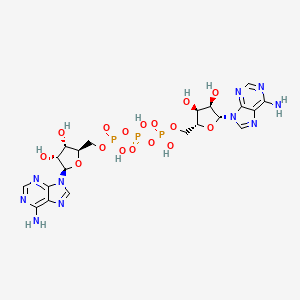
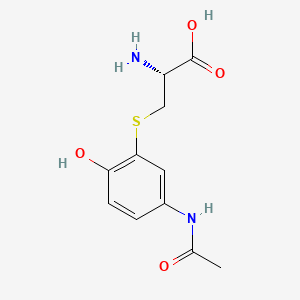

![2-[4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid](/img/structure/B1203894.png)
